3-Methoxypropionitrile

Extractive Distillation Petrochemical Refining Process Intensification

Choose 3-Methoxypropionitrile (3-MPN, CAS 110-67-8) for unmatched performance in critical applications. In 1,3-butadiene extraction, it replaces furfural with 50% lower solvent ratios and 2× plant throughput. For indoor photovoltaics, it delivers +1.09% absolute efficiency gain over acetonitrile at 200 lux and superior dye retention. In Li-ion batteries, 3-MPN electrolytes outperform EC+DMC in rate capability. Its methoxy-nitrile architecture provides unique solvation that simpler nitriles cannot replicate. Standard purity ≥98% (GC). Contact us for bulk pricing and technical support.

Molecular Formula C4H7NO
Molecular Weight 85.1 g/mol
CAS No. 110-67-8
Cat. No. B090507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypropionitrile
CAS110-67-8
Molecular FormulaC4H7NO
Molecular Weight85.1 g/mol
Structural Identifiers
SMILESCOCCC#N
InChIInChI=1S/C4H7NO/c1-6-4-2-3-5/h2,4H2,1H3
InChIKeyOOWFYDWAMOKVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypropionitrile (CAS 110-67-8) for Scientific and Industrial Procurement: A Technical Baseline


3-Methoxypropionitrile (3-MPN, β-methoxypropionitrile), CAS 110-67-8, is a polar aprotic nitrile solvent characterized by its methoxy-ether moiety, with the formula CH₃OCH₂CH₂CN and a molecular weight of 85.10 g/mol . Its physicochemical profile includes a boiling point of 164–165 °C, a density of 0.937–0.940 g/cm³ at 20–25 °C, a flash point of 66 °C, a water solubility of 335–540 g/L, and a pH of 6.8 (111 g/L in H₂O at 25 °C) . It is commercially available with an assay ≥98.0–99% (GC) and finds established utility as a solvent in polymer processing, an intermediate in pharmaceutical synthesis (e.g., trimethoprim intermediates), and a selective solvent for extractive distillation of 1,3-butadiene from C4 hydrocarbon streams, where it has been demonstrated to replace furfural [1].

Why 3-Methoxypropionitrile (CAS 110-67-8) Cannot Be Substituted by Generic Nitrile Solvents


Generic substitution of 3-methoxypropionitrile with other nitrile solvents, such as acetonitrile or propionitrile, is precluded by its unique molecular structure, which integrates an ether oxygen with a terminal nitrile group. This heteroatom-functionalized architecture fundamentally alters critical performance parameters, including solvation dynamics, interfacial stability, and extraction selectivity, in ways that simpler nitriles cannot replicate [1]. While in-class compounds may share certain solvent properties, 3-MPN demonstrates quantifiable differentiation in process economics (e.g., 2× plant capacity in butadiene extraction versus furfural [2]) and device-level performance (e.g., superior dye retention and efficiency versus acetonitrile [3][4]), making direct interchange without re-optimization of the entire system infeasible.

Quantitative Procurement Evidence for 3-Methoxypropionitrile (CAS 110-67-8): Direct Comparator Data


3-Methoxypropionitrile vs. Furfural: Doubled Butadiene Extraction Plant Capacity

In a comparative process evaluation for the recovery of 1,3-butadiene from C4 hydrocarbon fractions, β-methoxypropionitrile (β-MOPN) demonstrated a solvent-to-feed ratio half that required by furfural to achieve the same separation [1]. This superior selectivity directly translates to an operational and economic advantage, enabling a doubling of plant throughput when β-MOPN replaces furfural in an existing butadiene extraction unit [2].

Extractive Distillation Petrochemical Refining Process Intensification

3-Methoxypropionitrile vs. Acetonitrile in DSSCs: 1.09% Absolute Efficiency Gain in Dim Light

In dye-sensitized solar cells (DSSCs) under room light (200 lux) illumination, a liquid electrolyte based on 3-methoxypropionitrile (MPN) with a cobalt-based redox mediator achieved a power conversion efficiency of 18.91%, which was higher than the 17.82% achieved by a comparable acetonitrile-based electrolyte [1]. This 1.09% absolute increase in efficiency is attributed to a higher charge recombination resistance at the photoelectrode/electrolyte interface in the MPN system [1].

Dye-Sensitized Solar Cells Electrolyte Solvent Photovoltaic Efficiency

3-Methoxypropionitrile vs. Acetonitrile in DSSCs: Superior Dye Retention for Long-Term Stability

In a study on the operational stability of dye-sensitized solar cells, the amount of N719 dye remaining adsorbed on the TiO₂ film after illumination was found to be significantly higher in a 3-methoxypropionitrile (MPN) solution compared to the less viscous acetonitrile (ACN) solution [1]. The analysis attributes this enhanced retention to the higher viscosity and specific donor number of the MPN electrolytic solution, which mitigates dye desorption [1].

Dye-Sensitized Solar Cells Electrolyte Solvent Dye Desorption

3-Methoxypropionitrile-Based Electrolyte vs. Conventional EC+DMC: Superior Rate Performance in Li-Ion Batteries

For high-power lithium-ion battery applications, an electrolyte composed of 3-methoxypropionitrile (MPN) with 1 M LiTFSI was shown to possess much better rate performance than a conventional electrolyte based on a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) [1]. Impedance studies revealed that this excellent rate capability is due to the fast charge transfer kinetics facilitated by MPN at the electrode/electrolyte interface [1].

Lithium-Ion Batteries Electrolyte Solvent High-Power Performance

Validated Application Scenarios for 3-Methoxypropionitrile (CAS 110-67-8) Based on Quantitative Evidence


Debottlenecking and Capacity Expansion in 1,3-Butadiene Extraction Plants

Petrochemical refiners utilizing extractive distillation for 1,3-butadiene recovery can replace furfural with 3-methoxypropionitrile as the selective solvent to achieve a 50% reduction in required solvent-to-feed ratio and double plant throughput, with minimal changes to existing equipment due to the close similarity of its physical properties to furfural [1][2].

High-Efficiency Electrolyte Formulation for Dim-Light Dye-Sensitized Solar Cells (DSSCs)

In the development and production of indoor photovoltaic devices, 3-methoxypropionitrile should be selected as the primary electrolyte solvent. It enables a 1.09% absolute increase in power conversion efficiency under 200 lux illumination compared to acetonitrile-based systems [3], and its higher viscosity ensures superior retention of sensitizing dye on the TiO₂ film, directly improving long-term device stability [4].

Formulation of High-Power Lithium-Ion Battery Electrolytes

For R&D and manufacturing of high-power lithium-ion batteries, 3-methoxypropionitrile-based electrolytes offer a significant rate performance advantage over conventional carbonate-based (EC+DMC) solvents [5]. This is driven by enhanced charge transfer kinetics at the electrode interface, making it a strategic solvent choice for applications requiring rapid charge/discharge capabilities.

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